![molecular formula C18H17F2NO4 B2967187 2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1794776-53-6](/img/structure/B2967187.png)
2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
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Overview
Description
Scientific Research Applications
Theoretical Study on Corrosion Inhibitors
A theoretical investigation based on DFT methods analyzed the inhibition efficiencies of certain quinoxalines, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, as corrosion inhibitors for copper in nitric acid media. This study connects the molecular structure of quinoxalines with their inhibition efficiency, offering insights into their potential applications in protecting metals from corrosion (Zarrouk et al., 2014).
Synthesis of Fluorinated Compounds
Research on the synthesis of fluorinated compounds, like dialkyl 1-(2-fluorophenyl)-4-alkoxy-5-oxo-2,5-dihydro1H-pyrrole-2,3-dicarboxylates, reveals the chemical versatility and potential applications of these fluorinated derivatives in various fields, including medicinal chemistry and materials science (Yavari et al., 2005).
Zinc Probe in Life Sciences
A study on FluoZin-3, a compound structurally related to our subject, underlines its broad use in life sciences as a selective Zn(II) sensor. This research provides critical data on the acid/base and Zn(II) coordination abilities of FluoZin-3, demonstrating its application in determining relative and absolute levels of exchangeable Zn(II) in cells and fluids (Marszalek et al., 2016).
Anticancer Applications
Research into the synthesis and characterization of triorganotin(IV) complexes with amino acetate functionalized Schiff base highlights their potential as anticancer drugs. These complexes have shown significant cytotoxicity against various human tumor cell lines, indicating their potential in cancer treatment (Basu Baul et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The compound’s interaction with its targets would typically involve the formation of non-covalent interactions such as hydrogen bonds, ionic bonds, and hydrophobic interactions. The exact nature of these interactions would depend on the chemical structure of the compound and its target .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. These could range from changes in cell signaling and metabolism to effects on cell growth and survival .
properties
IUPAC Name |
[2-(3,5-difluoroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO4/c1-2-24-16-5-3-12(4-6-16)7-18(23)25-11-17(22)21-15-9-13(19)8-14(20)10-15/h3-6,8-10H,2,7,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIICLSCYFZUKLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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